3,5-Dichloro-4-[(4-methylbenzyl)oxy]benzaldehyde
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Overview
Description
3,5-Dichloro-4-[(4-methylbenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C15H12Cl2O2 and a molecular weight of 295.16 g/mol . This compound is characterized by the presence of two chlorine atoms and a benzaldehyde group, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-[(4-methylbenzyl)oxy]benzaldehyde typically involves the reaction of 3,5-dichlorobenzaldehyde with 4-methylbenzyl alcohol under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the ether linkage .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-4-[(4-methylbenzyl)oxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used to replace the chlorine atoms.
Major Products Formed
Oxidation: Formation of 3,5-dichloro-4-[(4-methylbenzyl)oxy]benzoic acid.
Reduction: Formation of 3,5-dichloro-4-[(4-methylbenzyl)oxy]benzyl alcohol.
Substitution: Formation of various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
3,5-Dichloro-4-[(4-methylbenzyl)oxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-[(4-methylbenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The pathways involved may include inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichlorobenzaldehyde: Lacks the 4-[(4-methylbenzyl)oxy] group, making it less complex.
4-Methylbenzyl Chloride: Contains the 4-methylbenzyl group but lacks the dichlorobenzaldehyde moiety.
3,5-Dichloro-4-nitrobenzaldehyde: Contains a nitro group instead of the 4-[(4-methylbenzyl)oxy] group.
Properties
Molecular Formula |
C15H12Cl2O2 |
---|---|
Molecular Weight |
295.2 g/mol |
IUPAC Name |
3,5-dichloro-4-[(4-methylphenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C15H12Cl2O2/c1-10-2-4-11(5-3-10)9-19-15-13(16)6-12(8-18)7-14(15)17/h2-8H,9H2,1H3 |
InChI Key |
NHTCQBBTYKWEGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)C=O)Cl |
Origin of Product |
United States |
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